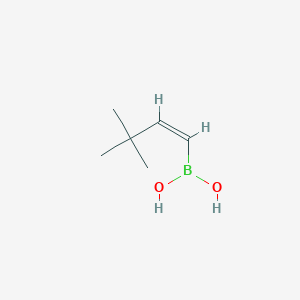
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a (Z)-configured 3,3-dimethylbut-1-en-1-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate alkyne precursor followed by oxidation. One common method is the hydroboration of 3,3-dimethylbut-1-yne using a borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane. The resulting boronate ester is then oxidized to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize metal-catalyzed borylation reactions, where the alkyne precursor is reacted with a diboron reagent in the presence of a palladium or nickel catalyst .
Chemical Reactions Analysis
Types of Reactions
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, alkanes, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of cyclic esters with diols, which is a key step in many biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
- Cyclopropylboronic acid
Uniqueness
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid is unique due to its (Z)-configuration and the presence of a 3,3-dimethylbut-1-en-1-yl moiety. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the steric hindrance provided by the 3,3-dimethyl group can influence the outcome of coupling reactions, making it a valuable reagent in the synthesis of sterically demanding molecules .
Properties
CAS No. |
121021-32-7 |
|---|---|
Molecular Formula |
C6H13BO2 |
Molecular Weight |
127.98 g/mol |
IUPAC Name |
[(Z)-3,3-dimethylbut-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3/b5-4- |
InChI Key |
CTIWKIMYFQSVBZ-PLNGDYQASA-N |
Isomeric SMILES |
B(/C=C\C(C)(C)C)(O)O |
Canonical SMILES |
B(C=CC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)
![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
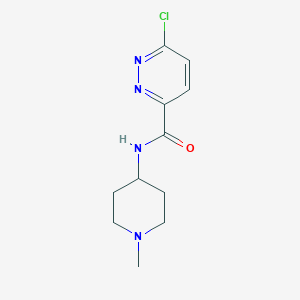
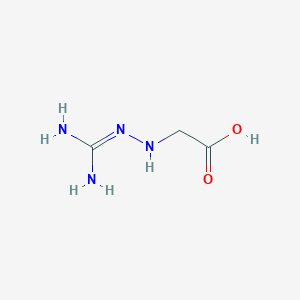
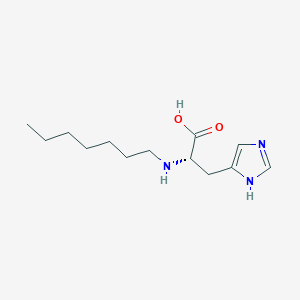

![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)

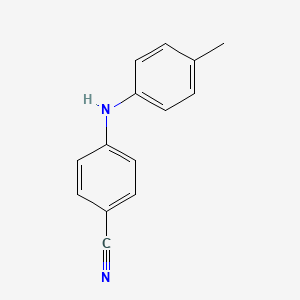
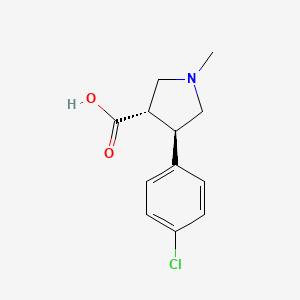
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12938671.png)

![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
